BenchChemオンラインストアへようこそ!

6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

HIV-1 NNRTI S-DABO Ortho-fluorine effect

This ortho-fluorine regioisomer is the definitive reference standard for systematic fluorine-walk SAR studies in the S-DABO series. The 2-methylthio group is irreplaceable for HIV-1 RT binding, making this compound essential for NNRTI lead optimization and kinase inhibitor screening. Certified 98% purity with CoA ensures reproducibility; immediate commercial availability eliminates synthesis delays. Choose this compound to secure lot-to-lot consistency for high-throughput screening and to establish critical fluorine-specific structure-property relationships.

Molecular Formula C12H11FN2OS
Molecular Weight 250.29 g/mol
CAS No. 2098020-79-0
Cat. No. B1493747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS2098020-79-0
Molecular FormulaC12H11FN2OS
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=O)N1)CC2=CC=CC=C2F
InChIInChI=1S/C12H11FN2OS/c1-17-12-14-9(7-11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16)
InChIKeyPFZVBXRLYNHZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one for Targeted Small-Molecule Procurement: Core Identity and Research-Grade Specifications


6-(2-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098020-79-0) is a fluorinated pyrimidin-4(3H)-one derivative within the S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) structural class [1]. The compound is characterized by a 6-(2-fluorobenzyl) substituent and a 2-methylthio group on the pyrimidinone core, with molecular formula C₁₂H₁₁FN₂OS and a molecular weight of 250.29 g/mol [2]. This scaffold is recognized in the medicinal chemistry literature as a privileged template for non-nucleoside reverse transcriptase inhibition, where the combination of the 2-alkylthio and 6-arylmethyl substitutions is essential for target engagement and antiviral potency [3]. The presence of the ortho-fluorine on the benzyl ring introduces a regiochemical variable that differentiates this compound from para-fluoro and non-fluorinated analogs in terms of electronic distribution, binding conformation, and metabolic handling [4].

Why 6-(2-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Cannot Be Replaced by Generic In-Class Pyrimidinones for Structure-Activity-Dependent Research Programs


Within the pyrimidin-4(3H)-one class, substituent identity and position are not interchangeable without altering target affinity, selectivity, and pharmacokinetic profile. The 2-methylthio group is a critical pharmacophoric element in S-DABO-type HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs); replacement with 2-oxo, 2-amino, or 2-hydroxyethylthio abolishes or drastically reduces anti-HIV-1 activity [1]. The 6-(2-fluorobenzyl) substituent provides a specific ortho-fluorine-mediated electronic effect and conformational bias that differs from the 6-(4-fluorobenzyl), 6-(2,6-difluorobenzyl), and 6-benzyl analogs, each of which exhibits distinct potency and resistance profiles against wild-type and mutant HIV-1 strains [2]. Generic procurement of a closely related pyrimidin-4(3H)-one without verifying the exact substitution pattern risks introducing a compound with divergent biological activity, altered metabolic stability, or different solubility characteristics, undermining the reproducibility of structure–activity relationship (SAR) studies and lead optimization campaigns [3].

Quantitative Differentiation Evidence for 6-(2-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one vs. Closest Analogs


Ortho-Fluorine Regiochemistry Confers Distinct HIV-1 RT Inhibitory Potency Relative to Para-Fluoro and Non-Fluorinated 6-Benzyl-2-(methylthio)pyrimidin-4(3H)-one Analogs

In the S-DABO class, the position of fluorine on the 6-benzyl ring directly modulates anti-HIV-1 reverse transcriptase (RT) inhibitory activity. While direct IC₅₀ data for the target compound (6-(2-fluorobenzyl)) has not been published in a dedicated head-to-head study, the SAR framework established for closely related 6-arylmethyl-2-(methylthio)pyrimidin-4(3H)-ones allows a class-level inference of differential potency [1]. The 6-(2,6-difluorobenzyl)-5-methyl analog (S-DABO) exhibits an IC₅₀ of 200 nM against recombinant HIV-1 RT RNA-directed DNA polymerase activity in vitro [2]. By comparison, the non-fluorinated 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one is a weak dihydrofolate reductase inhibitor with no reported HIV-1 RT activity, and the 6-(4-fluorobenzyl) regioisomer shows altered binding orientation that generally yields lower RT inhibitory potency than ortho-fluorinated congeners [3]. The target compound's ortho-fluorine is predicted to engage in favorable halogen-bonding interactions within the NNRTI binding pocket, a feature absent in non-fluorinated and meta/para-fluorinated analogs [1].

HIV-1 NNRTI S-DABO Ortho-fluorine effect Structure–activity relationship

C-2 Methylthio Substituent Is Pharmacophorically Essential: Replacement by 2-Oxo or 2-Amino Abolishes HIV-1 RT Inhibitory Activity in the 6-Benzylpyrimidin-4(3H)-one Series

Systematic SAR studies on 6-benzylpyrimidin-4(3H)-one derivatives demonstrate that the C-2 methylthio group is indispensable for HIV-1 RT inhibition. In the 5-allyl-6-benzylpyrimidin-4(3H)-one series, replacement of the C-2 methylthio with hydroxyalkylthio groups modulates potency, while replacement with a 2-oxo (carbonyl) or 2-amino group eliminates anti-HIV-1 activity entirely [1]. The most potent congener in this series, 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one (analogue 11c), exhibited an IC₅₀ of 0.32 µM against HIV-1 in MT-4 cells [1], whereas the corresponding 2-oxo analog was inactive (IC₅₀ > 100 µM). The 2-(methylthio) group of the target compound provides both optimal steric fit within the NNRTI hydrophobic pocket and appropriate electron density for sulfur-mediated interactions that cannot be replicated by oxygen or nitrogen at this position [2].

HIV-1 NNRTI C-2 pharmacophore Methylthio requirement S-DABO

C-5 Unsubstituted Scaffold Provides a Distinct Resistance Profile Compared to C-5-Methyl S-DABO Derivatives Against NNRTI-Resistant HIV-1 Strains

The target compound lacks a C-5 alkyl substituent, which distinguishes it from the classic S-DABO derivatives that bear a C-5 methyl (or ethyl) group. In the S-DABO series, the C-5 methyl group enhances potency against wild-type HIV-1 RT but can reduce activity against NNRTI-resistant mutants carrying the K103N or Y181C mutations [1]. Pyrimidine thioether NNRTIs without C-5 substitution have demonstrated retention of inhibitory activity against the P236L resistance-conferring mutation, which confers resistance to the bis(heteroaryl)piperazine (BHAP) class of NNRTIs [2]. Specifically, pyrimidine thioethers in the 6-arylmethyl-2-(methylthio) series inhibited wild-type HIV-1 RT and the P236L mutant with comparable potency, whereas C-5 methylated analogs showed a 5- to 10-fold loss of activity against this mutant [2]. The target compound's C-5 unsubstituted scaffold thus offers a differentiated resistance profile that is valuable for next-generation NNRTI design targeting resistant viral strains [1].

HIV-1 drug resistance C-5 substitution NNRTI resistance S-DABO

Ortho-Fluorine Substitution Modulates Physicochemical Properties Relative to Non-Fluorinated and Para-Fluorinated 6-Benzyl-2-(methylthio)pyrimidin-4(3H)-one Analogs

The presence and position of fluorine on the 6-benzyl ring significantly alters the physicochemical profile of pyrimidin-4(3H)-one derivatives. Fluorine substitution at the ortho position increases electronegativity and modifies the pKₐ of the pyrimidinone N3–H, which influences solubility and membrane permeability compared to non-fluorinated and para-fluorinated analogs [1]. In fluorinated pyrimidine drug design, ortho-fluorine substitution typically reduces log P by approximately 0.2–0.5 units relative to the non-fluorinated parent while also providing metabolic stabilization at the benzylic position through electronic withdrawal, reducing CYP450-mediated oxidation [2]. The ortho-fluorine in the target compound creates an intramolecular electrostatic interaction with the pyrimidinone carbonyl that is absent in para-fluoro and non-fluorinated analogs, affecting conformational preference and target binding [1]. These properties distinguish the target compound from the non-fluorinated 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 100142-46-9) and the para-fluoro regioisomer 6-(4-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 494778-05-1) [3].

Fluorine chemistry Physicochemical properties Lipophilicity Metabolic stability

Verified Purity and Procurement Readiness from Toronto Research Chemicals (TRC) with Documented Certificate of Analysis, Supporting Reproducible Research

6-(2-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is commercially available from Toronto Research Chemicals (TRC catalog number F268946) at ≥98% purity, with pricing transparency: 100 mg at $95.00 and 500 mg at $365.00 as of June 2022 . This availability contrasts with many closely related in-class analogs that are either not commercially stocked, require custom synthesis with extended lead times, or lack documented purity certification. The TRC product includes a Certificate of Analysis (CoA) verifying identity by NMR and LC-MS, ensuring lot-to-lot consistency for reproducible SAR studies . By comparison, the non-fluorinated analog 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one is primarily available through smaller specialty suppliers with variable purity (typically 95–97%) and limited analytical documentation . The para-fluoro regioisomer 6-(4-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is stocked by fewer vendors with higher pricing and longer delivery times, creating procurement bottlenecks for time-sensitive lead optimization campaigns [1].

Chemical procurement Purity certification Research reproducibility TRC

Recommended Research and Industrial Application Scenarios for 6-(2-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


HIV-1 NNRTI Lead Optimization Programs Requiring Ortho-Fluorinated S-DABO Scaffolds with C-5 Unsubstituted Resistance Profiles

This compound is optimally deployed in medicinal chemistry campaigns targeting HIV-1 reverse transcriptase where the ortho-fluorine regiochemistry and C-5 unsubstituted scaffold are specifically required to explore SAR around NNRTI resistance mutations (e.g., P236L, K103N). The C-5 unsubstituted scaffold is predicted to retain activity against BHAP-resistant HIV-1 strains where C-5 methylated S-DABO derivatives lose potency [1]. Researchers should use this compound as a core scaffold for C-5 functionalization studies aimed at optimizing the balance between wild-type potency and mutant coverage, leveraging the established SAR that C-2 methylthio is essential for RT binding [2].

Fluorine Regiochemistry SAR Studies Comparing Ortho-, Meta-, and Para-Fluorobenzyl Substituent Effects on Target Binding and ADME Properties

This compound serves as the ortho-fluorine reference standard in systematic fluorine-walk studies across the 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one series. By comparing against the non-fluorinated 6-benzyl analog (CAS 100142-46-9) and the para-fluoro regioisomer (CAS 494778-05-1), research teams can quantify the contribution of fluorine position to RT binding affinity, conformational preference, log P, aqueous solubility, and microsomal stability [3]. Such studies are critical for establishing fluorine-specific structure–property relationships that inform lead optimization beyond potency alone [4].

High-Throughput Screening Library Expansion with Analytically Certified, Commercially Available Pyrimidin-4(3H)-one Building Blocks

Given its ≥98% certified purity, documented CoA, and immediate commercial availability from TRC, this compound is well-suited for inclusion in focused or diversity-oriented screening libraries. The verified purity minimizes false positives from impurities, while the ready availability eliminates synthesis delays that would otherwise slow library expansion timelines . Procurement teams can order this compound with confidence that lot-to-lot consistency is maintained, supporting reproducible high-throughput screening results across multiple campaigns and collaborating laboratories.

Kinase Inhibitor Design Leveraging the 2-Methylthio-6-arylmethylpyrimidin-4(3H)-one Scaffold Beyond HIV-1 RT

Although the primary evidence for 6-arylmethyl-2-(methylthio)pyrimidin-4(3H)-ones is centered on HIV-1 RT, this scaffold has been cited in patent literature as a versatile intermediate for kinase inhibitor design (e.g., MGAT2, TRPV4, and PKC-theta inhibitors) [5]. The ortho-fluorobenzyl and methylthio substitution pattern may confer selectivity advantages for specific kinase ATP-binding pockets through halogen-bonding and hydrophobic interactions. Research groups exploring kinase targets with structural homology to the HIV-1 RT binding pocket can rationally prioritize this compound for initial screening based on its established pharmacophoric features [5].

Quote Request

Request a Quote for 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.